molecular formula C24H19NO4 B2695801 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923157-44-2

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

Cat. No. B2695801
CAS RN: 923157-44-2
M. Wt: 385.419
InChI Key: KDFPJOWGXAJKTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR–MS . Unfortunately, the specific molecular structure analysis for “N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide” is not available in the current literature.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .

Scientific Research Applications

Antimicrobial Properties

Research demonstrates the antimicrobial efficacy of compounds structurally related to N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide. For instance, a study by Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, revealing their potential in treating bacterial and fungal infections due to significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi (Desai, Rajpara, & Joshi, 2013).

G Protein-Coupled Receptor (GPR35) Agonism

Compounds bearing the core structure of this compound have been explored for their potential as GPR35 agonists. Thimm et al. (2013) synthesized 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, identifying it as a potent and selective GPR35 agonist. This discovery facilitates the study of GPR35's physiological and pathological roles, potentially highlighting a new drug target (Thimm, Funke, Meyer, & Müller, 2013).

Antioxidant Properties

The antioxidant potential of derivatives similar to this compound has also been studied. Stanchev et al. (2009) investigated the antioxidant activity of four 4-hydroxycoumarin derivatives, discovering compounds with significant scavenging activity, notably against free radicals. This research suggests the potential of these compounds in developing treatments that leverage their antioxidant properties (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-5-3-4-6-19(15)24(27)25-17-9-12-22-20(13-17)21(26)14-23(29-22)16-7-10-18(28-2)11-8-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFPJOWGXAJKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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